molecular formula C21H22O12 B053046 Taxifolin 6-C-glucoside CAS No. 112494-39-0

Taxifolin 6-C-glucoside

Cat. No.: B053046
CAS No.: 112494-39-0
M. Wt: 466.4 g/mol
InChI Key: OSFCFXQMAHURHU-FWCPWLSYSA-N
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Description

Taxifolin 6-C-glucoside is a flavonoid compound, specifically a glycosylated form of taxifolin. Taxifolin, also known as dihydroquercetin, is a flavanonol that belongs to the class of polyphenols. It is naturally found in various plants, including the Siberian larch and milk thistle. This compound is characterized by the attachment of a glucose molecule to the sixth carbon of the taxifolin structure through a C-glycosidic bond, which is more stable than the typical O-glycosidic bond found in many other glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin 6-C-glucoside involves a regio- and stereoselective C-glycosidation reaction. One efficient method includes the use of scandium triflate (Sc(OTf)3) as a catalyst to promote the C-glycosidation of taxifolin with D-glucose. This reaction typically yields this compound in about 35% yield. The separation of the product and its diastereomers can be achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal triflates as catalysts and advanced chromatographic techniques for purification are essential for achieving high purity and yield. Additionally, the process may be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Taxifolin 6-C-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form o-quinones on the B-ring.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products

Scientific Research Applications

Taxifolin 6-C-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of C-glycosidic bonds.

    Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. .

    Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting effects.

Mechanism of Action

The mechanism of action of taxifolin 6-C-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Taxifolin 6-C-glucoside can be compared with other similar flavonoid glycosides:

This compound stands out due to its stable C-glycosidic bond, which enhances its stability and bioavailability, making it a unique and valuable compound for various applications.

Biological Activity

Taxifolin 6-C-glucoside, a flavonoid derived from the plant Garcinia epuctata, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a glycosylated form of taxifolin, which is known for its various health benefits. Recent studies have explored its mechanisms of action and therapeutic potentials in several biological contexts.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals (⋅OH) and DPPH radicals, thus protecting cells from oxidative stress. Research indicates that it enhances the reducing power of metal ions such as Cu²⁺ and Fe³⁺, which is crucial for cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In various models, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating inflammatory responses in conditions like endotoxemia and ischemia-reperfusion injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from damage induced by oxidative stress and inflammation. In studies involving cerebral ischemia models, it significantly reduced neuronal death and improved cell survival rates by modulating calcium ion dynamics and inhibiting apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, enhancing the efficacy of conventional antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests its potential application in combinatory therapies for treating infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. It inhibits cancer cell proliferation by affecting lipid metabolism pathways and inducing apoptosis in various cancer cell lines, including HeLa cells. Its ability to modulate fatty acid synthase activity plays a crucial role in its anticancer effects .

Study on Neuroprotective Mechanisms

A comparative analysis highlighted the neuroprotective effects of this compound in ischemic conditions. The study found that preincubation with this compound led to a significant reduction in calcium influx during oxygen-glucose deprivation (OGD), suggesting enhanced neuronal resilience against ischemic damage .

Clinical Trials on Cognitive Function

In a clinical trial involving healthy adults, ingestion of taxifolin-rich foods resulted in improved cognitive performance and reduced subjective fatigue. Participants showed significant differences in mental fatigue scores after consuming taxifolin compared to placebo, indicating its potential role in cognitive enhancement .

Data Summary

Biological Activity Mechanism Effects
AntioxidantScavenges ROSProtects against oxidative stress
Anti-inflammatoryInhibits NF-κBReduces cytokine levels
NeuroprotectiveModulates Ca²⁺ dynamicsPrevents neuronal death
AntimicrobialEnhances antibiotic efficacyEffective against resistant bacteria
AnticancerInhibits fatty acid synthaseInduces apoptosis in cancer cells

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCFXQMAHURHU-FWCPWLSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150065
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112494-39-0
Record name Taxifolin 6-C-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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